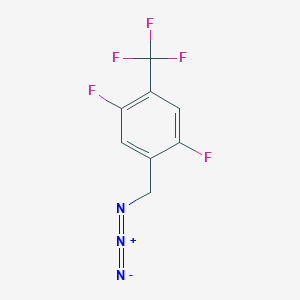

1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5N3/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-15-16-14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAVRMBCUIDUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azidation Reaction

The key step involves the substitution of the bromomethyl group with an azide ion to form the azidomethyl group.

- Reactants: 1-(bromomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene (1 mmol) and sodium azide (NaN3, 1.5 mmol).

- Solvent: The reaction is commonly performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).

- Conditions: The sodium azide is added at 0 °C, and the mixture is stirred initially at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.

- Work-up: The reaction mixture is extracted with CH2Cl2, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate (15:1) as the eluent.

Yield and Physical State: The product is typically obtained as a colorless oil with yields reported around 87–95% for analogous compounds with similar substitution patterns.

Experimental Data Summary

| Step | Reagents & Conditions | Outcome / Yield | Notes |

|---|---|---|---|

| 1 | Bromination of methyl precursor (e.g., NBS, radical conditions) | Benzyl bromide intermediate | Standard method for benzyl bromides |

| 2 | 1-(bromomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene (1 mmol), NaN3 (1.5 mmol), 0 °C to rt, 4 h total | 1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, ~87–95% yield | Purified by silica gel chromatography |

Supporting Research Findings

- The azidation step is well-documented in related fluorinated benzyl systems, showing high efficiency and mild reaction conditions.

- The reaction proceeds smoothly without the need for catalysts, relying on the nucleophilicity of azide ion and the good leaving group ability of bromide.

- The reaction mixture is typically handled with caution due to the potential hazards of organic azides, including explosiveness and toxicity of azide ions.

- Analytical characterization of the product includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, confirming the substitution pattern and purity.

- The presence of fluorine atoms and trifluoromethyl groups influences the chemical shifts and coupling constants observed in NMR spectra, which are consistent with the expected structure.

Summary Table of Preparation Methods for Related Azidomethyl Fluorobenzene Derivatives

| Compound | Starting Material | Azidation Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Azidomethyl)-2,6-difluorobenzene | 2,6-Difluorobenzyl bromide | NaN3, 0 °C to rt, 4 h, CH2Cl2 | 95 | |

| 1-(Azidomethyl)-2,4-difluorobenzene | 2,4-Difluorobenzyl bromide | NaN3, 0 °C to rt, 4 h, CH2Cl2 | 87 | |

| 1-(Azidomethyl)-4-(trifluoromethyl)benzene | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | NaN3, 0 °C to rt, 4 h, CH2Cl2 | 95 | |

| 1-(Azidomethyl)-3-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | NaN3, 60 °C, 6 h, DMF | 23 | |

| This compound | 1-(Bromomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | NaN3, 0 °C to rt, 4 h, CH2Cl2 | ~87–95* |

*Yield estimated based on analogous compounds with similar substitution.

Additional Notes on Related Synthetic Routes

- Alternative synthetic routes involve diazotization of corresponding anilines followed by azide substitution, but these are less common for this compound due to the stability and availability of benzyl bromide precursors.

- The preparation of fluorinated benzene derivatives such as 1,2,4-trifluorobenzene, which serve as starting materials for further functionalization, can be achieved via diazonium salt thermal degradation methods. This is relevant for the preparation of precursors bearing trifluoromethyl and fluorine substituents.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in azide-alkyne cycloaddition (click chemistry) to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.

Common Reagents and Conditions:

Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.

Major Products:

Triazoles: Formed from azide-alkyne cycloaddition.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Benzene Ring : Central to its structure.

- Azidomethyl Group : Provides reactivity for further chemical transformations.

- Fluorine Substituents : Enhance stability and influence electronic properties.

Reaction Pathways

The azido group allows the compound to participate in various reactions:

- Azide-Alkyne Cycloaddition : Utilized in click chemistry to form triazole derivatives.

- Reduction Reactions : The azido group can be reduced to amines using agents like triphenylphosphine or lithium aluminum hydride.

- Oxidation Reactions : Can generate nitrenes under specific conditions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo click chemistry makes it particularly useful for constructing complex molecular architectures. For example, it can be used to synthesize triazole-containing compounds, which are important in medicinal chemistry.

Materials Science

In materials science, 1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is incorporated into polymers and advanced materials due to its unique electronic properties. The presence of fluorine atoms enhances the thermal stability and mechanical strength of the resulting materials. Research has shown that fluorinated compounds can significantly improve the performance of polymeric materials in various applications .

Pharmaceuticals

The compound is being investigated for its potential use in drug development. Its functional groups allow for modifications that can lead to bioactive molecules. Studies have indicated that fluorinated compounds often exhibit improved pharmacokinetic properties, making them candidates for pharmaceutical applications .

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the use of this compound in synthesizing triazole derivatives through azide-alkyne cycloaddition. The reaction yielded high purity products with excellent yields, showcasing the compound's utility in organic synthesis .

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into fluorinated polymers revealed significant improvements in thermal stability and mechanical properties compared to non-fluorinated counterparts. This advancement opens avenues for developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in azide-alkyne cycloaddition, the azido group reacts with an alkyne to form a triazole ring, a process catalyzed by copper(I) ions . This reaction is highly regioselective and proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key analogs based on substituent variations:

*Estimated based on analogs.

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group increases lipophilicity (higher XLogP3) and stabilizes intermediates in click reactions .

- Fluorine vs. Chlorine : Fluorine substituents enhance polarity and metabolic stability compared to chlorine, which is bulkier and less electronegative .

Critical Analysis of Substituent Impact

- Trifluoromethyl Group : The -CF₃ group at position 4 increases thermal stability but may reduce solubility in polar solvents.

Biological Activity

Overview

1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula . It features a benzene ring substituted with an azidomethyl group and multiple fluorine atoms, which contribute to its chemical reactivity and potential biological activities. This compound is part of a broader class of azides, known for their utility in organic synthesis and potential applications in materials science and pharmaceuticals.

- Molecular Weight : 237.13 g/mol

- CAS Number : 1803589-86-7

- Structural Features : The compound contains an azido group (-N₃) and multiple fluorinated substituents, which enhance its stability and reactivity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method is the reaction of a halogenated precursor with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds are effective against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 12.9 to 25.9 µM, suggesting strong bactericidal effects .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound 10 | 25.9 | Effective against S. aureus |

| Compound 10 | 12.9 | Effective against MRSA |

The presence of the trifluoromethyl moiety is believed to enhance the lipophilicity and electron-withdrawing properties, contributing to the overall antimicrobial efficacy .

Cytotoxicity and Cell Viability

In vitro studies have evaluated the cytotoxic effects of various azide-containing compounds. For example, certain derivatives have shown IC50 values below 20 µM, indicating potential cytotoxicity against cancer cell lines. The structure-activity relationship suggests that the positioning of substituents on the phenyl ring significantly influences their pro-/anti-inflammatory properties and cytotoxic effects .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Compound 11 | 6.5 ± 1.0 | High cytotoxicity |

| Other Compounds | >20 | Lower cytotoxicity |

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Azide-Alkyne Cycloaddition : This reaction forms triazoles, which are known for their biological activities.

- Reduction Reactions : The azido group can be reduced to form amines using reducing agents like triphenylphosphine.

- Oxidation Reactions : The compound can also undergo oxidation, leading to the formation of reactive intermediates that may interact with biological macromolecules .

Case Studies

- Antimicrobial Evaluation : A study tested several fluorinated azides against S. aureus and MRSA isolates, confirming that compounds with trifluoromethyl groups demonstrated high antistaphylococcal activity. The results indicated that the structural complexity and electronic properties significantly affect antimicrobial potency .

- Cytotoxicity Assessment : Another investigation focused on evaluating the toxicity profiles of azide derivatives on human cell lines. Results indicated that certain substitutions led to enhanced cytotoxic effects, particularly in structures with bulky lipophilic groups .

Q & A

Q. What are the established synthetic methodologies for preparing 1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, and how do batch versus continuous-flow approaches differ in efficiency?

Batch synthesis typically employs phase-transfer catalysis in biphasic solvent systems (e.g., aqueous/organic), enabling azide exchange from benzyl halide precursors. Continuous-flow microreactors (e.g., microcapillary tubes) enhance safety by mitigating hazards associated with hydrazoic acid condensation and allowing higher processing temperatures. Continuous methods also reduce waste (lower e-factor) compared to batch systems .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound is a critical intermediate in synthesizing neurokinin 1 antagonists, such as Eli Lilly’s Phase II investigational drug for emesis treatment. It also serves as a precursor for click chemistry applications, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked bioconjugates .

Q. What safety protocols are essential when handling azide intermediates during synthesis?

Key protocols include using continuous-flow reactors to minimize hydrazoic acid accumulation, employing inert atmospheres, and implementing real-time monitoring (e.g., FTIR for azide detection). Microreactors reduce risks by isolating hazardous intermediates and optimizing thermal control .

Advanced Questions

Q. How can researchers mitigate risks associated with hydrazoic acid generation during azide functionalization?

Strategies include:

- Reactor design : Microcapillary reactors prevent hydrazoic acid condensation via rapid heat dissipation.

- Solvent systems : Biphasic mixtures (e.g., water/toluene) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency while isolating hazardous byproducts.

- Process optimization : Adjusting residence time and temperature to balance reaction kinetics and safety .

Q. What strategies are recommended for optimizing reaction conditions in continuous-flow synthesis?

- Temperature : Leverage higher permissible temperatures (vs. batch) to accelerate kinetics.

- Solvent selection : Optimize biphasic systems for efficient mass transfer and phase separation.

- Catalyst loading : Fine-tune phase-transfer catalyst concentrations to maximize azide exchange rates without side reactions .

Q. How do phase-transfer catalysts influence the synthesis efficiency of this azide compound?

Phase-transfer catalysts (e.g., quaternary ammonium salts) shuttle azide ions across biphasic interfaces, accelerating nucleophilic substitution at the benzyl halide site. This reduces reaction time and improves yield by avoiding solvent limitations in homogeneous systems .

Q. What analytical approaches are critical for resolving contradictions in reported synthetic yields or purity?

- In-line analytics : Use HPLC or FTIR for real-time monitoring of azide formation and byproducts.

- Structural validation : NMR (¹H/¹³C/¹⁹F) and mass spectrometry confirm molecular identity.

- Reproducibility studies : Cross-validate parameters (e.g., mixing efficiency, solvent ratios) across labs to identify critical variables .

Q. How can green chemistry metrics like the e-factor be applied to evaluate synthesis sustainability?

The e-factor (waste-to-product ratio) highlights the environmental impact of solvent and reagent use. Continuous-flow processes for this compound demonstrate lower e-factors (e.g., 3.5 vs. 8.2 in batch) due to reduced solvent volumes and improved atom economy .

Q. What methodologies enable functionalization of this compound via click chemistry for bioconjugation?

- CuAAC optimization : Use Cu(I) catalysts (e.g., TBTA-ligand systems) in aprotic solvents (e.g., DMSO) at 25–60°C.

- Kinetic control : Adjust stoichiometry and reaction time to favor triazole regioisomers.

- Post-reaction purification : Employ column chromatography or recrystallization to isolate products, as demonstrated in analogous azidomethylarene systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.